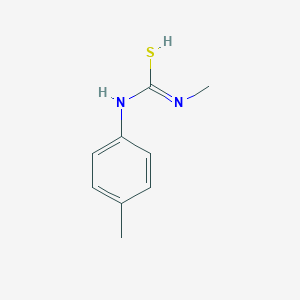

N'-methyl-N-(4-methylphenyl)carbamimidothioic acid

Description

Properties

IUPAC Name |

N'-methyl-N-(4-methylphenyl)carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMGWZIVKIMTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=NC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=NC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form imidazole and carbon dioxide.

Amide Formation: Converts amines into amides.

Carbamate Formation: Converts amines into carbamates.

Urea Formation: Converts amines into ureas.

Ester Formation: Converts alcohols into esters.

Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are amides, carbamates, ureas, and esters .

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the formation of amides, carbamates, and esters.

Biology: Employed in peptide synthesis for coupling amino acids.

Medicine: Utilized in the synthesis of pharmaceutical compounds.

Industry: Applied in the production of various chemical intermediates.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It reacts with carboxylic acids to form an intermediate that can further react with amines to produce amides. The mechanism involves the formation of a reactive intermediate that facilitates the coupling reaction .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. carbonyldiimidazole is unique due to its ease of handling and the avoidance of side reactions associated with other coupling agents. Similar compounds include:

- Dicyclohexylcarbodiimide

- N,N’-diisopropylcarbodiimide

- Phosgene

- Imidazole

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.